![molecular formula C21H25ClO3 B1208380 ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate CAS No. 62516-91-0](/img/structure/B1208380.png)
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate
Descripción general
Descripción
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a chloro group, a phenyl ring, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate typically involves multiple steps. One common method is the esterification of 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionic acid.
Reduction: The major product is 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propanol.
Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate when using sodium methoxide.
Aplicaciones Científicas De Investigación
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro group and phenyl ring contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a benzene ring, used in fragrances and as a solvent.
Uniqueness
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the chloro group and the phenyl ring makes it distinct from simpler esters, providing it with unique chemical and physical properties.
Propiedades
Número CAS |
62516-91-0 |
|---|---|
Fórmula molecular |
C21H25ClO3 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate |
InChI |
InChI=1S/C21H25ClO3/c1-4-24-20(23)19(22)14-16-10-12-18(13-11-16)25-15-21(2,3)17-8-6-5-7-9-17/h5-13,19H,4,14-15H2,1-3H3 |
Clave InChI |
KIZXRDIROMPMKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl |
Sinónimos |
AL 294 AL-294 ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
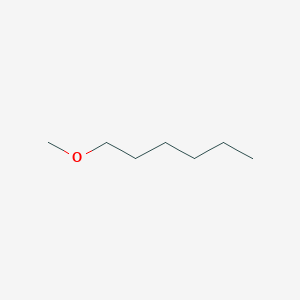
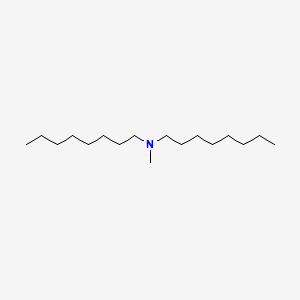
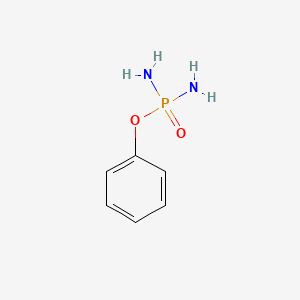
![[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate](/img/structure/B1208302.png)
![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
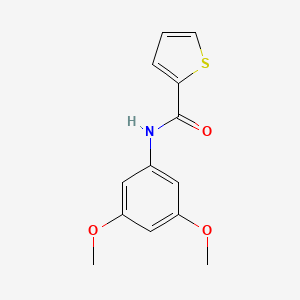
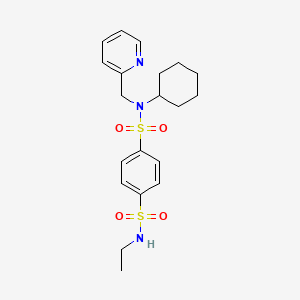
![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
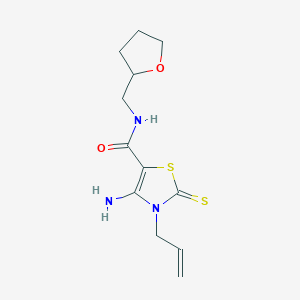
![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)
